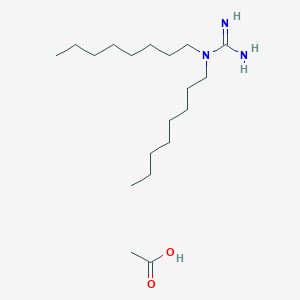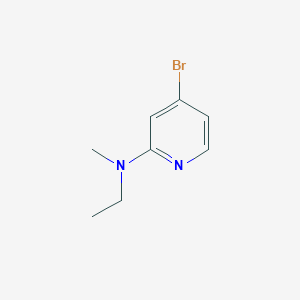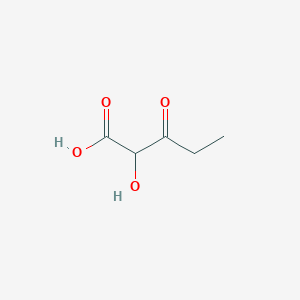![molecular formula C9H9NO2 B3214423 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 114402-11-8](/img/structure/B3214423.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a chemical compound . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene, 6,7-dihydro- .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has been studied using X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
The compound is used in the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of these derivatives .
Structural Fragments of Alkaloids
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives are structural fragments of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Hypoglycemic Activity
Derivatives of this compound have been found to exhibit hypoglycemic activity . This means they can lower blood sugar levels, which could be useful in the treatment of diabetes .
Calcium Channel Antagonists
These derivatives can also act as antagonists of calcium channels . Calcium channel blockers are used to prevent calcium from entering cells of the heart and blood vessel walls, resulting in lower blood pressure .
Fluorescent Probes
The derivatives of this compound can be used as fluorescent probes . These are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength, which can be used in a variety of scientific research applications .
Protein Kinase FGFR1 Inhibitors
These derivatives have been found to inhibit protein kinase FGFR1 . FGFR1 is a protein that in humans is encoded by the FGFR1 gene. It is associated with several types of cancer, and inhibitors can potentially be used in cancer treatment .
Corrosion Inhibitors
The compound has been used in the synthesis of new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium .
Designing New Heterocyclic Compounds
An effective method for designing new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) was presented through cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is carbon steel (CS) . The compound is employed as a novel inhibitor for carbon steel corrosion .
Mode of Action
The compound interacts with its target, carbon steel, by forming an adsorption film on the steel surface . This interaction involves both physisorption and chemisorption . The adsorption of the compound on the CS interface follows the Langmuir isotherm model .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It acts as an inhibitor, retarding the attack of corrosive medium . The efficacy of the compound correlates well with its structures, and this protection was attributed to their adsorption on the CS surface .
Result of Action
The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM . The results show that the compound derivatives exhibit a high inhibition efficiency, protecting the carbon steel from corrosion .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . It is also worth noting that the compound is used in a molar H2SO4 medium .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCDSNYNWQNPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
CAS RN |
114402-11-8 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)

![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)
![4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214436.png)
![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)
![3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214448.png)
![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)